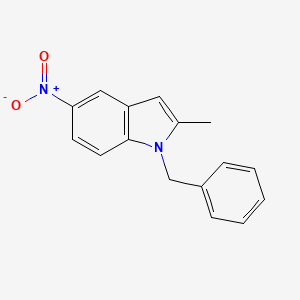

1-benzyl-2-methyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-9-14-10-15(18(19)20)7-8-16(14)17(12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGYMOCVPOMRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 2 Methyl 5 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with various two-dimensional techniques, the connectivity and spatial arrangement of atoms within 1-benzyl-2-methyl-5-nitro-1H-indole can be unequivocally established.

Comprehensive ¹H and ¹³C NMR Spectral Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The assignments are based on the analysis of substituent effects on the indole (B1671886) core and the characteristic resonances of the benzyl (B1604629) and methyl groups.

The ¹H NMR spectrum is expected to show signals for the 14 protons of the molecule. The protons on the 5-nitro-substituted indole ring are significantly influenced by the strong electron-withdrawing nature of the nitro group. The H4 proton, being ortho to the nitro group, would appear as a doublet at the most downfield position among the indole protons. The H6 proton would be a doublet of doublets, and the H7 proton a doublet. The C3-H proton will appear as a singlet. The methyl protons at the C2 position would also resonate as a sharp singlet. The N-benzyl group introduces signals for the benzylic methylene (B1212753) protons (a singlet) and the five protons of the phenyl ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. The presence of the nitro group and the N-benzyl substituent leads to a wide dispersion of chemical shifts. The carbon atoms directly attached to the nitrogen (C2 and C7a) and the carbon bearing the nitro group (C5) are particularly affected.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.45 | s | - |

| H-4 | ~8.50 | d | ~2.0 |

| H-6 | ~8.00 | dd | ~9.0, 2.0 |

| H-7 | ~7.40 | d | ~9.0 |

| 2-CH₃ | ~2.50 | s | - |

| N-CH₂ | ~5.40 | s | - |

| Benzyl-H (o, m, p) | ~7.25-7.35 | m | - |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-3 | ~102 |

| C-3a | ~129 |

| C-4 | ~118 |

| C-5 | ~141 |

| C-6 | ~117 |

| C-7 | ~110 |

| C-7a | ~138 |

| 2-CH₃ | ~14 |

| N-CH₂ | ~50 |

| Benzyl-C (ipso) | ~137 |

| Benzyl-C (o, m, p) | ~126-129 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Confirmation

To unambiguously confirm the proposed structure and the assignments from one-dimensional NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, key expected correlations would be observed between H-6 and H-7 on the indole ring, confirming their adjacent positions. The protons of the benzyl group's phenyl ring would also show a network of correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the singlet at ~2.50 ppm to the 2-CH₃ carbon and the singlet at ~5.40 ppm to the N-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together the molecular framework. Expected key HMBC correlations include:

The 2-CH₃ protons to C-2 and C-3.

The N-CH₂ protons to C-2 and C-7a of the indole ring, as well as to the ipso-carbon of the benzyl ring.

The H-4 proton to C-3a, C-5, and C-7a.

The H-7 proton to C-5 and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this molecule, a significant NOE would be expected between the N-CH₂ protons and the H-7 proton of the indole ring, confirming the orientation of the benzyl group relative to the indole core.

Dynamic NMR Studies of Conformational Preferences

While no specific dynamic NMR studies on this compound have been reported, this technique could provide valuable insights into the molecule's conformational dynamics. Specifically, variable-temperature NMR experiments could be used to study the rotational barrier around the N-CH₂ bond. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for the ortho protons of the benzyl group, which might be equivalent at room temperature due to free rotation. Such a study would quantify the energy barrier for this rotation and provide information about the preferred conformation of the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity.

For this compound, the molecular formula is C₁₆H₁₄N₂O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm the elemental composition with high confidence.

HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₆H₁₅N₂O₂⁺ | 283.1128 |

| [M+Na]⁺ | C₁₆H₁₄N₂O₂Na⁺ | 305.0947 |

Detailed Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. Analysis of these fragments provides detailed structural information. The fragmentation of this compound is expected to be dominated by cleavages at the weakest bonds and the formation of stable fragments.

A primary and highly characteristic fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (tropylium ion) at m/z 91 . The remaining radical cation of 2-methyl-5-nitro-1H-indole would have an m/z of 191.

Another significant fragmentation pathway would involve the nitro group. Nitroaromatic compounds often exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da).

A proposed fragmentation pathway could include:

[M+H]⁺ (m/z 283.1) → Loss of the benzyl group → [C₉H₇N₂O₂]⁺ (m/z 191.0)

[M+H]⁺ (m/z 283.1) → Formation of the benzyl cation → [C₇H₇]⁺ (m/z 91.1) (This is often the base peak).

[M+H]⁺ (m/z 283.1) → Loss of NO₂ → [C₁₆H₁₅N]⁺ (m/z 237.1)

The indole ring itself can undergo further fragmentation, leading to smaller charged species.

X-ray Crystallography

While specific crystallographic data for this compound is not publicly available, we can predict certain structural features based on the analysis of similar molecules.

The solid-state structure of this compound is expected to be influenced by the steric and electronic demands of its constituent groups. The indole ring system itself is inherently planar. The attachment of a methyl group at the 2-position and a nitro group at the 5-position is unlikely to disrupt this planarity significantly. The benzyl group at the 1-position, however, introduces a degree of conformational flexibility.

In the absence of strong hydrogen bond donors, the intermolecular interactions in the crystal structure of this compound would be dominated by other forces. The aromatic nature of both the indole and benzyl rings suggests that π-stacking interactions could play a significant role in the crystal packing. These interactions would likely occur between the indole ring of one molecule and the benzyl ring of a neighboring molecule, or between pairs of indole or benzyl rings.

The nitro group, with its high polarity, would contribute significantly to dipole-dipole interactions. Furthermore, weak C-H···O hydrogen bonds may form between the hydrogen atoms of the methyl or benzyl groups and the oxygen atoms of the nitro group on an adjacent molecule. Similarly, C-H···π interactions between aliphatic or aromatic C-H bonds and the π-systems of the indole or benzyl rings are also plausible. For a related compound, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, N—H···O and C—H···O hydrogen-bonding interactions were observed to link molecules into a two-dimensional network. unesp.br

A key conformational feature of this compound in the crystalline state would be the dihedral angle between the plane of the indole ring and the plane of the phenyl ring of the benzyl substituent. This angle is determined by a balance of steric hindrance between the benzyl group and the indole ring, and the electronic effects that might favor a particular orientation. In a similar structure, (Z)-2-(1-Benzyl-5-nitro-1H-indol-3-ylmethyl-ene)-1-aza-bicyclo-[2.2.2]octan-3-one, the dihedral angle between the indole ring and the phenyl ring of the benzyl group was found to be 73.77(4)°. uky.edu This suggests a significantly twisted conformation is likely for this compound as well. The orientation of the nitro group relative to the indole ring is expected to be nearly coplanar to maximize resonance stabilization.

| Predicted Crystallographic Parameters | Value |

| Crystal System | Monoclinic or Orthorhombic (Likely) |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) (Likely) |

| Dihedral Angle (Indole-Benzyl) | Likely significant twist (e.g., ~70-90°) |

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound can be predicted by considering the characteristic frequencies of its functional groups.

The infrared (IR) and Raman spectra would exhibit distinct bands corresponding to the vibrations of the different parts of the molecule.

Indole Ring: The indole ring vibrations would include C-H stretching modes for the aromatic protons, typically appearing in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the fused ring system would result in a series of bands between 1620 and 1450 cm⁻¹. The breathing mode of the indole ring could be expected around 1000 cm⁻¹. orientjchem.org

Nitro Group: The nitro group (NO₂) is expected to show strong and characteristic absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the range of 1560-1500 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1360 and 1330 cm⁻¹. orientjchem.org These are often strong bands in the IR spectrum.

Benzyl Group: The benzyl group would contribute its own set of vibrational modes. The aromatic C-H stretching of the phenyl ring would be observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the phenyl ring would give rise to bands around 1600, 1585, 1500, and 1450 cm⁻¹. The CH₂ group of the benzyl moiety would have its asymmetric and symmetric stretching vibrations in the 2950-2850 cm⁻¹ range. orientjchem.org

Methyl Group: The methyl group (CH₃) would exhibit characteristic C-H stretching vibrations. The asymmetric stretching is expected around 2960 cm⁻¹, and the symmetric stretching around 2870 cm⁻¹. The asymmetric and symmetric deformation (bending) modes would appear near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Indole Ring | Aromatic C-H Stretch | 3100-3000 |

| C=C Stretch | 1620-1450 | |

| Nitro Group | Asymmetric Stretch (ν_as) | 1560-1500 |

| Symmetric Stretch (ν_s) | 1360-1330 | |

| Benzyl Group | Aromatic C-H Stretch | 3100-3000 |

| Phenyl C=C Stretch | ~1600, 1585, 1500, 1450 | |

| CH₂ Asymmetric Stretch | ~2925 | |

| CH₂ Symmetric Stretch | ~2855 | |

| Methyl Group | C-H Asymmetric Stretch | ~2960 |

| C-H Symmetric Stretch | ~2870 | |

| Asymmetric Deformation | ~1450 | |

| Symmetric Deformation | ~1375 |

While detailed conformational analysis from vibrational spectra is complex, certain features can provide clues. The precise positions and intensities of the bands associated with the benzyl group can be sensitive to its conformation relative to the indole ring. For instance, coupling between the vibrational modes of the benzyl and indole rings might occur if they are close to coplanar, leading to shifts in their expected frequencies. However, given the likely twisted conformation, such coupling may be minimal. The frequencies of the nitro group vibrations can also be influenced by the electronic environment and intermolecular interactions, providing indirect information about the crystal packing.

Theoretical and Computational Investigations of 1 Benzyl 2 Methyl 5 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, enabling the prediction of molecular properties from first principles. For a molecule like 1-benzyl-2-methyl-5-nitro-1H-indole, these calculations can elucidate its geometry, electronic landscape, and spectroscopic signatures. Typically, a functional like B3LYP with a basis set such as 6-311++G(d,p) is used to achieve a balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This calculation finds the lowest energy conformation of the molecule. For this compound, the key structural parameters include the bond lengths, bond angles, and dihedral angles.

The indole (B1671886) ring system itself is expected to be largely planar. A critical parameter is the dihedral angle between the plane of the indole ring and the phenyl ring of the benzyl (B1604629) substituent. In a related compound, (Z)-2-(1-Benzyl-5-nitro-1H-indol-3-ylmethyl-ene)-1-aza-bicyclo-[2.2.2]octan-3-one, this angle was found to be 73.77(4)°. This significant twist is due to steric hindrance and is a common feature in N-benzyl substituted heterocycles. The nitro group at the 5-position will also influence the electronic distribution and geometry of the benz-fused portion of the indole core.

Table 1: Illustrative Optimized Geometrical Parameters (Predicted) This table presents hypothetical yet realistic data based on known values for similar molecular fragments.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(2)-C(3) | 1.38 Å |

| N(1)-C(2) | 1.39 Å | |

| N(1)-CH₂ (benzyl) | 1.47 Å | |

| C(5)-N(nitro) | 1.45 Å | |

| Bond Angle (°) | C(2)-N(1)-C(9) | 108.5° |

| N(1)-CH₂-C(phenyl) | 112.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. In this compound, the HOMO is expected to be distributed primarily across the electron-rich indole ring system. Conversely, the LUMO is likely concentrated on the electron-withdrawing nitro group and the associated aromatic ring, making this region a prime site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies This table contains representative values based on similar nitroaromatic compounds.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Primarily located on the indole ring; associated with nucleophilicity. |

| LUMO | -2.8 eV | Concentrated on the nitro group and benzene (B151609) portion of the indole; associated with electrophilicity. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote charge distribution.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green regions denote neutral potential.

For this compound, the MEP surface would show a strong negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the aromatic rings and the methyl group would exhibit a positive potential (blue), while the π-systems of the rings would show a mix of neutral and slightly negative potential.

Computational methods can predict spectroscopic data with reasonable accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect its distinct chemical environments. The benzyl group's methylene (B1212753) (CH₂) protons would likely appear as a singlet around 5.4-5.5 ppm. The aromatic protons would appear in the 7.0-8.6 ppm range, with the protons near the electron-withdrawing nitro group shifted downfield. The methyl group protons at position 2 would be a sharp singlet, typically around 2.4-2.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (Illustrative) Based on data from similar indole structures.

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H (benzyl CH₂) | ~5.5 | s |

| H (benzyl phenyl) | ~7.3 | m |

| H (methyl C2) | ~2.4 | s |

| H4 (indole) | ~8.6 | d |

| H6 (indole) | ~8.1 | dd |

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule's bonds. These theoretical frequencies are often scaled to better match experimental results. Key vibrational modes for this molecule would include the asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the benzylic carbon to the indole nitrogen (N1).

To map the energy landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating the benzyl group relative to the indole ring and calculating the energy at each step. The results would likely show a single, broad energy minimum corresponding to the twisted conformation identified in the geometry optimization, with significant energy barriers to planar arrangements due to steric clash between the benzyl group and the indole ring.

Reaction Pathway Elucidation

Computational chemistry can be used to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For 1-benzyl-

Computational Studies of Indole Nitration Mechanisms

The synthesis of 5-nitroindoles is a cornerstone for creating various functional molecules. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the mechanisms of indole nitration. The nitration of the indole ring is a classic electrophilic aromatic substitution reaction. Theoretically, the process is complex due to the multiple nucleophilic sites on the indole ring (primarily C3, but also N1, C2, C4, C5, C6, and C7).

Computational models can predict the regioselectivity of nitration. The outcome is highly dependent on the reaction conditions and the substituents already present on the indole core. For an N-substituted indole, electrophilic attack is heavily favored at the C3 position due to its high electron density. However, direct nitration at the C5 position of the benzenoid ring can be achieved, often requiring specific reagents and conditions to overcome the higher activation energy barrier compared to C3 substitution.

A related, computationally modeled process is the nitrosation of indoles, which can be a pathway to nitro compounds. For instance, a proposed mechanism for the reaction of a 2-arylindole involves an initial nitrosation at the C3-position, followed by tautomerization to an oxime intermediate. acs.org This process is then followed by further catalytic steps. acs.org DFT calculations are instrumental in mapping the energy landscape of such transformations, identifying transition states and intermediates, and clarifying the roles of catalysts and solvents. researchgate.netmdpi.com

Computational studies on similar reactions, like the cycloaddition of nitro-substituted oxides, utilize methods such as wb97xd/6-311+G(d) with a Polarizable Continuum Model (PCM) to account for solvent effects. mdpi.com These studies analyze kinetic and thermodynamic parameters to predict reaction pathways and regioselectivity, finding that steric effects, in addition to electronic interactions, can dictate the final product structure. mdpi.com

Table 1: Computational Methods Applied in Studying Reactions of Indole and Nitro-Containing Analogs

| Method/Technique | Application | Purpose | Reference |

| Density Functional Theory (DFT) | Mechanistic Investigation | To map reaction pathways, identify intermediates and transition states for C-H functionalization and cyclizations. | researchgate.net |

| ωB97XD Functional | Geometry Optimization | To calculate the structures of all intermediates and transition states in a reaction pathway. | researchgate.net |

| PCM (Polarizable Continuum Model) | Solvent Effects | To simulate the reaction environment and improve the accuracy of energetic calculations. | mdpi.com |

| Molecular Electron Density Theory (MEDT) | Reactivity Analysis | To understand the molecular mechanism and regioselectivity of cycloaddition reactions. | mdpi.com |

| TBN-mediated Nitrosation Modeling | Mechanistic Proposal | To outline a plausible pathway for the introduction of a nitroso group onto the indole ring. | acs.org |

Modeling of C-H Activation and Other Functionalization Pathways

While the title compound is typically synthesized through multi-step classical methods (e.g., Fischer indole synthesis followed by N-alkylation and nitration), modern computational chemistry actively explores more direct functionalization routes via C-H activation. mdpi.comnih.gov The indole scaffold presents multiple C-H bonds, and achieving regioselectivity is a significant challenge that computational modeling helps to address. nih.govresearchgate.net

Theoretical studies using DFT methods can calculate the energy barriers for the activation of each C-H bond (C2, C3, C4, C5, C6, C7) on the indole ring. researchgate.netfrancis-press.com These calculations guide the development of catalyst systems (often based on palladium, rhodium, or ruthenium) and directing groups that can selectively target a specific position. mdpi.comresearchgate.net For instance, directing groups attached to the indole nitrogen can facilitate C2 or C7 functionalization, while groups at the C3 position can direct reactions to the C4 position. nih.govresearchgate.net

Machine learning has also emerged as a powerful tool, complementing DFT calculations. By training algorithms on a large dataset of calculated reaction energies and selectivities for indole C-H activation, machine learning models can rapidly predict the outcomes for new substrates and reaction conditions, accelerating the discovery of efficient synthetic methods. francis-press.com

Table 2: Computationally Modeled C-H Activation Sites on the Indole Nucleus

| Position | Directing Group Position | Catalyst System (Example) | Computational Approach | Reference |

| C2-Position | N-Position | Palladium, Ruthenium | DFT, Mechanistic Studies | mdpi.comresearchgate.net |

| C3-Position | Substrate Controlled | Palladium | DFT, Ligand Effect Analysis | researchgate.net |

| C4-Position | C3-Position or N-Position | Rhodium, Palladium | DFT, Machine Learning | researchgate.netfrancis-press.com |

| C5/C6-Positions | Remote Activation Strategies | Palladium, Copper | Mechanistic Proposals | nih.gov |

| C7-Position | N-Position (e.g., Phosphorus) | Palladium | DFT (M06-2X) | researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule like this compound might interact with a protein target at the atomic level. These methods are purely predictive and focus on binding affinity and mode, not on biological outcomes.

Ligand-Target Interaction Modeling (Hypothetical binding modes to theoretical active sites)

In the absence of experimental structural data for a complex, molecular docking can generate a hypothetical binding pose of this compound within a theoretical or known receptor active site. The process involves sampling a vast number of orientations and conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the binding pocket.

Drawing parallels from studies on structurally related compounds:

1-Benzyl Group: This large, hydrophobic group would likely be oriented towards a corresponding hydrophobic pocket in a receptor. In docking studies of other 1-benzyl-indole derivatives, this group is crucial for establishing van der Waals contacts and can significantly influence binding orientation. rsc.org

Indole Core: The planar indole ring system is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the active site.

C2-Methyl Group: This small alkyl group can contribute to binding by fitting into a small hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity compared to an unsubstituted indole.

C5-Nitro Group: As a strong electron-withdrawing and hydrogen bond-accepting group, the nitro group is predicted to be a key interaction site. It could form hydrogen bonds with donor residues like asparagine, glutamine, or serine in an active site, an interaction pattern observed in simulations of other nitro-aromatic compounds. acs.org

Docking studies on similar heterocyclic scaffolds, such as 1-benzyl-2-methyl-1H-benzimidazoles, have successfully generated binding models that guide further structural modifications. researchgate.net

Analysis of Binding Energetics and Key Intermolecular Contacts

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose and to refine the understanding of the intermolecular interactions over time (typically nanoseconds). acs.orgnih.gov An MD simulation treats the ligand-receptor complex as a dynamic system, allowing atoms to move and the binding interface to adjust.

From these simulations, binding free energies can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). researchgate.net This calculation provides a theoretical value for the binding affinity.

The key intermolecular contacts that would be analyzed for a hypothetical complex with this compound include:

Hydrogen Bonds: The oxygen atoms of the C5-nitro group are prime candidates for accepting hydrogen bonds, which are strong, directional interactions that are critical for binding specificity. acs.org

Hydrophobic Interactions: The benzyl and methyl groups, along with the carbon framework of the indole ring, would contribute favorably to binding through interactions with nonpolar residues in the active site.

π-Stacking: The aromatic indole and benzyl rings can stack with aromatic residues of the protein, contributing to binding stability.

Integrated docking and MD simulation studies on other indole derivatives have successfully identified key residues (e.g., Glu 121 in Pim-1 kinase) that are vital for binding, providing a clear, albeit theoretical, picture of the molecular recognition process. nih.gov

Table 3: Hypothetical Intermolecular Contacts for this compound

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | Reference (from Analogous Systems) |

| Hydrogen Bonding | C5-Nitro Group (O-atoms) | Asn, Gln, Ser, Arg, Lys | acs.org |

| Hydrophobic/van der Waals | N1-Benzyl Group, C2-Methyl Group | Ala, Val, Leu, Ile, Met, Phe | rsc.orgresearchgate.net |

| π-π Stacking | Indole Ring, Benzyl Ring | Phe, Tyr, Trp, His | nih.gov |

Applications in Advanced Organic Synthesis

1-Benzyl-2-methyl-5-nitro-1H-indole as a Versatile Synthetic Building Block

The strategic placement of functional groups on the this compound scaffold allows for its use in a wide array of chemical transformations, positioning it as a versatile precursor for more complex molecules.

The true synthetic utility of this compound lies in its capacity to serve as a starting point for a multitude of more complex heterocyclic systems. The various reactive sites on the molecule can be manipulated sequentially or in tandem to build fused-ring systems or introduce diverse substituents.

One of the most powerful transformations is the reduction of the 5-nitro group to a 5-amino group. This conversion, readily achieved using standard conditions such as catalytic hydrogenation with Pd/C and ammonium (B1175870) formate (B1220265) or using reagents like tin(II) chloride, yields 5-amino-1-benzyl-2-methyl-1H-indole. nih.gov This resulting aromatic amine is a nucleophilic handle that opens up a vast number of synthetic possibilities for annulation reactions, where an additional ring is fused onto the indole (B1671886) core.

For instance, the 5-amino group can react with 1,2-dicarbonyl compounds to form fused pyrazine (B50134) rings or with β-ketoesters to construct fused pyridinone systems. The table below illustrates some potential heterocyclic systems that can be synthesized from the 5-amino derivative.

Table 1: Examples of Heterocycles Derived from 5-Amino-1-benzyl-2-methyl-1H-indole

| Reactant | Resulting Fused Heterocycle |

|---|---|

| Glyoxal | Pyrido[3,2-f]quinoxaline derivative |

| Ethyl acetoacetate (B1235776) | Pyrido[3,2-f]quinolin-2-one derivative |

Furthermore, the indole ring itself possesses inherent reactivity. The C3 position is highly nucleophilic and susceptible to electrophilic substitution, a cornerstone of indole chemistry. nih.govyoutube.com This allows for the introduction of various functional groups (e.g., formyl, acyl, or alkyl groups) that can subsequently participate in cyclization reactions. The 2-methyl group also offers a site for functionalization. It can be deprotonated using strong bases to generate a nucleophilic anion, which can then be reacted with a range of electrophiles to extend the carbon skeleton. rsc.org More complex strategies involve the complete rearrangement of the indole skeleton through ring-opening/annulation cascades, which can transform the indole into entirely different heterocyclic frameworks like quinoxalines. acs.org

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The this compound scaffold is well-suited for use in MCRs, either directly or after minor modification.

A common strategy involves the oxidation of the 2-methyl group to a 2-formyl group, creating 1-benzyl-5-nitro-1H-indole-2-carbaldehyde. Aldehydes are frequent participants in a variety of MCRs. This indole-2-carbaldehyde could, for example, serve as the aldehyde component in a Biginelli reaction with urea (B33335) and a β-ketoester to produce dihydropyrimidinone-fused indoles.

The nitro group also enables participation in unique MCRs. The electron-deficient nitro-arene system of the indole can act as a heterodiene in inverse-electron-demand Diels-Alder reactions, which can be the first step in a multicomponent cycloaddition cascade. acs.orgacs.org For example, reacting this compound with an electron-rich alkene and an electron-poor alkene could initiate a [4+2]/[3+2] cycloaddition cascade to generate highly complex, polycyclic molecules in a single, highly selective step. rsc.org

Table 2: Hypothetical Multi-Component Reactions (MCRs) Employing a Derivative

| MCR Type | Components | Resulting Scaffold |

|---|---|---|

| Ugi Reaction | 1-Benzyl-5-nitro-1H-indole-2-carbaldehyde, an amine, an isocyanide, a carboxylic acid | α-Acylamino-carboxamide derivative |

| Hantzsch Dihydropyridine Synthesis | 1-Benzyl-5-nitro-1H-indole-2-carbaldehyde, ethyl acetoacetate (2 equiv.), ammonia (B1221849) | Dihydropyridine-substituted indole |

Development of Novel Synthetic Methodologies Employing this compound

Beyond its role as a simple building block, the unique electronic and steric properties of this compound make it an ideal platform for developing entirely new synthetic methods.

The design of ligands for transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast range of selective and efficient transformations. The indole scaffold has been successfully employed in the creation of ligands for asymmetric catalysis. preprints.orgacs.org The this compound structure provides a tunable platform for ligand development.

A prominent application is in the synthesis of N-heterocyclic carbene (NHC) ligands. nih.gov By constructing a fused imidazolium (B1220033) ring across the N1 and C2 positions of the indole, one can generate an NHC precursor. The substituents on the original indole scaffold—the N-benzyl group, the C5-nitro group, and even the original 2-methyl group which would be relocated—would directly influence the steric bulk and electronic properties (σ-donation and π-acceptance) of the resulting NHC ligand. These properties are critical for controlling the activity and selectivity of the metal catalyst.

Furthermore, the scaffold can be modified to create multidentate ligands. For example, reduction of the nitro group to an amine, followed by conversion of the 2-methyl group into a phosphinomethyl or other donor group, would create a bidentate or tridentate ligand capable of chelating to a metal center. The inherent chirality of such elaborated molecules could be exploited in asymmetric catalysis.

Table 3: Potential Ligand Types Derived from the Indole Scaffold

| Ligand Type | Synthetic Modification | Potential Application in Catalysis |

|---|---|---|

| N-Heterocyclic Carbene (NHC) | Annulation of an imidazolium ring across N1-C2 | Cross-coupling, metathesis reactions |

| P,N-Bidentate Ligand | Reduction of NO₂ to NH₂, functionalization of CH₃ to CH₂PPh₂ | Asymmetric hydrogenation, allylic alkylation |

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are a powerful tool for rapidly building molecular complexity from simple starting materials. wikipedia.org The this compound molecule is primed to participate in or initiate such cascades due to its array of reactive sites.

The nitro group is a particularly effective trigger for cascade sequences. As noted previously, nitro-arenes can participate in tandem cycloaddition reactions. A [4+2] cycloaddition between the nitro-activated benzene (B151609) ring of the indole and an electron-rich olefin generates a nitronate intermediate. This intermediate is a 1,3-dipole, which can be trapped in situ by an electron-deficient olefin in a [3+2] cycloaddition, all in one pot. rsc.org This powerful sequence transforms a relatively simple indole into a complex, stereochemically dense polycyclic system.

Alternatively, a cascade can be initiated by a reaction at a different site that ultimately involves the nitro group. For instance, functionalization of the 2-methyl group to introduce an unsaturated ester moiety could be followed by an intramolecular Michael addition, with the nucleophile being generated at the C3 position. The resulting enolate could then trigger a subsequent cyclization involving the nitro group, leading to bridged or fused ring systems. Such elegant reaction sequences capitalize on the inherent reactivity of the scaffold to achieve significant increases in molecular complexity in a single, efficient step. nih.govnih.gov

Strategies for Chemical Library Synthesis Based on this compound Scaffold

Combinatorial chemistry aims to rapidly generate large collections, or libraries, of structurally related compounds for screening in drug discovery and materials science. wikipedia.orgnih.gov The this compound scaffold is an excellent starting point for combinatorial library synthesis due to its multiple, orthogonally reactive functional groups. A systematic strategy can be devised to introduce diversity at several key positions.

The core strategy involves a divergent synthetic plan, where a common intermediate is used to generate a multitude of final products through parallel reactions. The key points of diversification on the scaffold are:

N1-Position: The N-benzyl group can be varied by starting the synthesis with 2-methyl-5-nitroindole and performing parallel N-alkylation or N-arylation reactions with a library of different halides.

C2-Methyl Group: This position can be diversified after oxidation to an aldehyde. A library of amines could be used in parallel reductive amination reactions to install a variety of substituted aminomethyl groups.

C5-Position: The nitro group is a versatile handle. It can be reduced to the amine and then reacted in parallel with libraries of acyl chlorides, sulfonyl chlorides, or isocyanates to generate diverse amides, sulfonamides, and ureas, respectively. nih.gov

C3 and Benzene Ring Positions: Further diversity can be introduced via late-stage functionalization. Parallel electrophilic substitution at the C3 position or transition-metal-catalyzed C-H functionalization at the C4, C6, or C7 positions can introduce additional substituents. kcl.ac.uk

The table below outlines a possible three-dimensional combinatorial synthesis plan.

Table 4: Combinatorial Library Synthesis Plan

| Step | Reaction | Library of Reagents (Diversity Element) |

|---|---|---|

| 1 | N-Alkylation of 2-methyl-5-nitroindole | R¹-X (e.g., substituted benzyl (B1604629) bromides, alkyl iodides) |

| 2 | Reduction of 5-nitro to 5-amino | - (Constant transformation) |

| 3 | Acylation of 5-amino group | R²-COCl (e.g., various acyl chlorides) |

This approach allows for the rapid and efficient generation of a large and structurally diverse library of indole derivatives from a single, versatile starting scaffold, maximizing the exploration of chemical space for biological or material applications. nih.govacs.org

Future Research Directions and Perspectives

Emerging Methodologies for Indole (B1671886) Functionalization Relevant to 1-Benzyl-2-methyl-5-nitro-1H-indole

The functionalization of the indole scaffold is a central theme in organic synthesis, driven by the prevalence of this motif in bioactive molecules. researchgate.net While traditional methods have been effective, emerging strategies offer greater efficiency, selectivity, and sustainability, which could be highly relevant for creating novel analogs of this compound.

C-H Activation: Direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, bypassing the need for pre-functionalized starting materials. researchgate.netbohrium.com For the indole core, significant progress has been made in the regioselective functionalization at various positions. bohrium.comthieme-connect.com Transition metal catalysis, employing metals like palladium acs.org, rhodium thieme-connect.com, ruthenium mdpi.comresearchgate.net, and cobalt bohrium.com, has enabled the introduction of diverse functional groups onto the indole ring. These methods could allow for the direct modification of the benzene-core C-H bonds (C4, C6, C7) of the this compound scaffold, a challenging task with classical methods. acs.orgnih.gov The development of directing groups has been a key strategy to control the site-selectivity of these reactions. acs.orgnih.gov

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis and electrochemistry have emerged as green and powerful alternatives for generating reactive intermediates under mild conditions. rsc.orgresearchgate.net Photoredox catalysis, sometimes in dual catalysis with metals like nickel or gold, can initiate free-radical cyclizations and functionalizations of indoles. nih.govacs.orgorganic-chemistry.org This approach has been used for the C2-arylation of indoles and even tryptophan-containing peptides. acs.org Electrosynthesis, which uses electrons as traceless redox agents, provides a sustainable method for constructing and functionalizing indoles, often with high chemo- and regioselectivity. researchgate.netnih.govrsc.org These techniques could be applied to introduce new substituents or to forge new rings onto the this compound framework, potentially leading to novel structures with interesting properties. For instance, electrochemical methods have been developed for the phosphorylation of indoles. acs.org

Flow Chemistry: Continuous flow synthesis is transforming the production of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. mdpi.comnih.gov Several classic indole syntheses, such as the Fischer, Heumann, and Hemetsberger–Knittel methods, have been successfully adapted to flow systems, often resulting in higher yields and shorter reaction times. mdpi.comacs.orguc.pt Multistep sequences can be performed in an uninterrupted flow, allowing for the rapid assembly of complex molecules like indolylthiazoles without isolating intermediates. nih.gov The synthesis of this compound and its subsequent modifications could be streamlined and optimized using flow chemistry, facilitating more rapid exploration of its chemical space.

A summary of emerging functionalization methodologies is presented in the table below.

Computational and AI-Driven Approaches in Indole Design and Synthesis

The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov These data-driven approaches offer powerful tools for designing novel indole derivatives, predicting reaction outcomes, and accelerating the synthesis process.

Computational Modeling for Design and Mechanistic Studies: Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions and predicting the properties of molecules. niscpr.res.in DFT studies have been used to understand the enantioselectivity of Friedel-Crafts reactions involving indoles acs.orgnih.gov and to elucidate the mechanisms of rhodium-catalyzed C-H functionalization acs.org and intramolecular Heck reactions for indole formation. figshare.com Such computational studies could be instrumental in designing new derivatives of this compound by predicting their electronic properties and reactivity. Computer-aided drug design (CADD), which includes techniques like molecular docking, can be used to design and screen new indole-2-carboxamides as potential enzyme inhibitors. nih.gov

Potential for Mechanistic Insights from Advanced Analytical Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced analytical techniques that allow for the real-time monitoring of reactions and the detection of transient intermediates are invaluable for gaining these insights.

In-Situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel. spectroscopyonline.commdpi.comyoutube.com This provides detailed kinetic data that is essential for mechanistic analysis. rsc.org In-situ FTIR has been used to study the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions mdpi.com and to monitor gas-phase products during liquid-phase reactions. nih.gov Applying such techniques to the synthesis or functionalization of this compound could reveal the roles of catalysts, identify short-lived intermediates, and help to precisely control reaction endpoints.

Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for identifying the structures of molecules and has been adapted to study reaction mechanisms. The fragmentation patterns observed in electron impact mass spectrometry (EI-MS) can provide structural information about indole derivatives and their intermediates. scirp.orgresearchgate.net More advanced techniques involve coupling electrochemistry directly with mass spectrometry (EC-MS) to detect and identify fleeting electrogenerated intermediates in real-time. researchgate.net Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been used to study reactions occurring in microdroplets, where reaction rates can be significantly accelerated, as demonstrated for the Fischer indole synthesis. acs.org These advanced MS methods could be employed to capture and characterize reactive intermediates in the synthesis and modification of this compound, providing direct evidence for proposed mechanistic pathways.

The application of these advanced analytical tools promises to deepen the fundamental understanding of the chemistry of this compound, paving the way for more rational and efficient synthetic strategies.

A summary of advanced analytical techniques and their potential applications is provided in the table below.

Q & A

Basic: What are the standard synthetic routes for 1-benzyl-2-methyl-5-nitro-1H-indole?

Methodological Answer:

The synthesis typically involves sequential functionalization of the indole core. A key step is N-alkylation at the 1-position using benzyl halides. For example:

- N-Benzylation : Deprotonate 1H-indole with NaH in DMSO, then react with benzyl bromide to yield 1-benzyl-1H-indole .

- Methylation at C2 : Introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl iodide.

- Nitration at C5 : Use mixed acid (HNO₃/H₂SO₄) under controlled conditions to regioselectively nitrate the indole ring.

Key Considerations : Monitor reaction progress via TLC (e.g., n-Hex/EtOAc 1:1) and purify intermediates via column chromatography .

Advanced: How can reaction conditions be optimized to minimize side products during multi-substituent introduction?

Methodological Answer:

Optimization strategies include:

- Order of Substituent Addition : Introduce electron-withdrawing groups (e.g., nitro) last to avoid deactivating the ring for subsequent electrophilic substitutions .

- Protecting Groups : Protect reactive positions (e.g., NH of indole) during benzylation or methylation steps to prevent undesired side reactions .

- Catalytic Systems : For nitro group introduction, use regioselective nitrating agents (e.g., AcONO₂ in Ac₂O) to enhance C5 selectivity over C3/C7 positions .

Data-Driven Example : In nitro reductions, SnCl₂·2H₂O in HCl/MeOH achieves 80% yield for 5-nitroindole derivatives but may require careful pH control to avoid over-reduction .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.07 ppm as singlet, nitro group absence of protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

- Chromatography : TLC (Rf values) and HPLC (purity >95%) ensure intermediate and final compound purity .

Advanced Tip : X-ray crystallography (using SHELX programs) resolves ambiguous regiochemistry in crystalline derivatives .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 1-benzyl-1H-indole derivatives ).

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks and clarify overlapping signals .

- Complementary Techniques : Pair HRMS with IR spectroscopy to confirm functional groups (e.g., nitro stretches at ~1520 cm⁻¹).

Case Study : Inconsistent ¹H NMR integration for NH₂ groups in 5-aminoindoles can arise from tautomerism; use variable-temperature NMR to stabilize the dominant form .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential release of toxic fumes (e.g., NOx during nitration) .

- Waste Disposal : Segregate halogenated or nitro-containing waste for professional treatment to prevent environmental contamination .

Advanced: How can low yields in the nitro reduction step be addressed during synthesis?

Methodological Answer:

- Alternative Reducing Agents : Replace SnCl₂ with catalytic hydrogenation (H₂/Pd-C) for cleaner reduction, though this may require inert conditions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Workup Refinement : Acidify post-reaction mixtures to precipitate tin byproducts before extraction, improving purity and yield .

Data Note : In 5-nitroindole reductions, SnCl₂·2H₂O achieves ~80% yield but requires rigorous pH control (pH ~5–6) to minimize over-reduction to hydroxylamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.